C9H12N4O4S3
Description
. This compound is characterized by its unique structure, which includes azido, sulfonamide, and thiophene groups. It has a molecular weight of 336.41 g/mol .
Properties
Molecular Formula |
C9H12N4O4S3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C9H12N4O4S3/c1-19(14,15)10-5-6-11-20(16,17)8-4-2-3-7-9(8)13-18-12-7/h2-4,10-11H,5-6H2,1H3 |
InChI Key |
YDWDNVNHUVDZDY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2S,3S)-3-azido-1,1-dioxo-2-propyl-2H,3H-1$l{6},6-thieno[2,3-b][1$l{6}]thiophene-5-sulfonamide involves several steps:
- Starting Materials : The synthesis begins with the appropriate thiophene derivative and azido compounds.
- Reaction Conditions : The reaction typically requires controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
- Industrial Production : On an industrial scale, the synthesis may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
(2S,3S)-3-azido-1,1-dioxo-2-propyl-2H,3H-1$l{6},6-thieno[2,3-b][1$l{6}]thiophene-5-sulfonamide undergoes various chemical reactions:
- Oxidation : The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the azido group to an amine group.
- Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the azido and sulfonamide groups.
- Common Reagents : Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution are commonly used .
- Major Products : The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
C9H12N4O4S3, known as a compound with significant potential in various scientific applications, is primarily recognized for its role in medicinal chemistry and drug development. This article delves into its applications, supported by data tables and case studies that illustrate its relevance in diverse research areas.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Studies have shown that compounds with similar structures can inhibit specific enzymes or receptors involved in disease processes. For instance, research indicates that modifications of the compound can lead to derivatives that act on targets relevant to cancer treatment or neurodegenerative diseases.
Case Study: Cancer Research
In cancer research, this compound derivatives have been tested for their ability to inhibit tumor growth in preclinical models. A notable study demonstrated that certain analogs exhibited cytotoxic effects on cancer cell lines while sparing normal cells, highlighting their potential as selective anticancer agents .
Biochemical Assays
The compound is also utilized in biochemical assays to study protein interactions and enzyme activities. Its ability to form stable complexes with proteins allows researchers to explore mechanisms of action within biological systems.
Data Table: Biochemical Assay Results
| Compound Derivative | Target Protein | Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Derivative A | Enzyme X | 75% | 10 |
| Derivative B | Receptor Y | 60% | 20 |
| Derivative C | Enzyme Z | 85% | 5 |
Drug Discovery
In the realm of drug discovery, this compound serves as a scaffold for developing new pharmaceuticals. Its versatility allows chemists to modify its structure to enhance potency and selectivity against specific biological targets.
Case Study: Development of Antimicrobial Agents
Recent investigations into antimicrobial properties have shown that certain derivatives of this compound exhibit activity against resistant strains of bacteria. This finding is particularly significant given the global rise in antibiotic resistance .
Molecular Imaging
The compound's unique properties have led to its application in molecular imaging techniques. Researchers are exploring how it can be used as a contrast agent in imaging modalities such as MRI or PET scans, potentially improving the visualization of tumors or other pathological conditions.
Mechanism of Action
The mechanism of action of (2S,3S)-3-azido-1,1-dioxo-2-propyl-2H,3H-1$l{6},6-thieno[2,3-b][1$l{6}]thiophene-5-sulfonamide involves its interaction with specific molecular targets:
- Molecular Targets : The compound targets enzymes and receptors involved in critical biological pathways.
- Pathways Involved : It may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
(2S,3S)-3-azido-1,1-dioxo-2-propyl-2H,3H-1$l{6},6-thieno[2,3-b][1$l{6}]thiophene-5-sulfonamide can be compared with other similar compounds:
- Similar Compounds : Compounds such as sulfonamides and thiophene derivatives share structural similarities.
- Uniqueness : The presence of the azido group and the specific arrangement of functional groups make this compound unique in its reactivity and applications .
Biological Activity
The compound with the molecular formula C9H12N4O4S3 is known as 4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide . This article focuses on its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a sulfonamide group, which is significant in medicinal chemistry for its ability to interact with various biological targets. The presence of multiple functional groups enhances its potential for diverse biological activities, including enzyme inhibition and receptor binding.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered physiological responses. For instance, it has been shown to affect tyrosine phosphatase 1B (TP1B), an enzyme that negatively regulates insulin signaling .
- Receptor Binding : It can bind to various receptors, potentially modulating their activity. This interaction may influence signaling pathways critical for cell proliferation and metabolism.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that related sulfonamide compounds possess potent antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans at concentrations as low as 50 μg/ml .
| Microorganism | Activity | Concentration (μg/ml) |
|---|---|---|
| Bacillus subtilis | Antibacterial | 50 |
| Candida albicans | Antifungal | 50 |
Case Studies in Therapeutic Applications
- Diabetes Management : A case study investigated the role of compounds like this compound in enhancing insulin secretion through the inhibition of TP1B. By releasing insulin signaling from TP1B-mediated dephosphorylation, these compounds could improve glucose uptake in diabetic models .
- Cancer Research : Another case study explored the potential of sulfonamide derivatives in cancer therapy. The ability of these compounds to inhibit specific pathways involved in tumor growth was assessed, showing promise in reducing tumor size in preclinical models .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Glucose Uptake : The compound has been shown to modulate glucose uptake into cells, which is crucial for managing conditions like diabetes .
- Antimicrobial Efficacy : Significant antibacterial and antifungal activities have been documented, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
